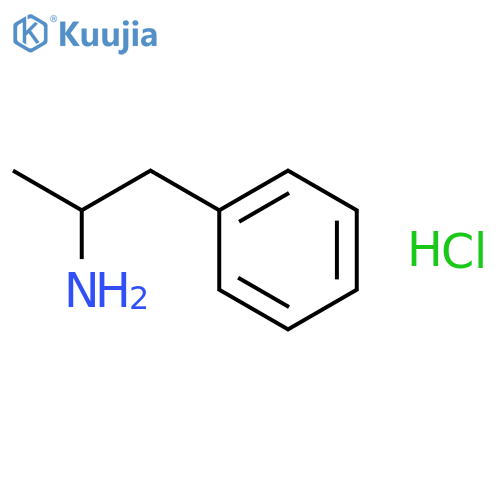Cas no 2706-50-5 (Benzeneethanamine, a-methyl-, hydrochloride (1:1))

2706-50-5 structure
商品名:Benzeneethanamine, a-methyl-, hydrochloride (1:1)
Benzeneethanamine, a-methyl-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- Benzeneethanamine, a-methyl-, hydrochloride (1:1)
- rac Amphetamine Hydrochloride
- 1-Phenyl-2-propanamine hydrochloride (1:1)
- DL-Amphetamine hydrochloride
- (+/-)-Amphetamine hydrochloride
- 1-methyl-2-phenylethyl methanesulfonate
- 1-methyl-2-phenyl-ethylamine hydrochloride
- 1-methyl-2-phenylethylammonium chloride
- 1-phenyl-2-propanol mesylate
- 1-Phenyl-2-propyl methanesulfonate
- 1-phenyl-2-propylamine hydrochloride
- Amphetaminhydrochlorid
- phenamine hydrochloride
- 2706-50-5
- alpha-Methylphenethylamine hydrochloride
- Amphetamine hydrochloride
- 70DMY940ZG
- Phenethylamine, alpha-methyl-, hydrochloride, (+-)-
- SEVKYLYIYIKRSW-UHFFFAOYSA-N
- rac-Amphetamine Hydrochloride
- 1-AMPHETAMINE HYDROCHLORIDE
- 1-phenylpropan-2-amine;hydrochloride
- Amfetamine Hydrochloride
- DL-Amphetamine hydrochloride, analytical standard
- NSC-126789
- Q27265861
- rac Amphetamine Hydrochloride (1.0 mg/mL in Methanol)
- beta-Phenylisopropylamine hydrochloride
- d,l-Amphetamine.HCl, 1mg/ml in Methanol
- (+/-)-Amphetamine (hydrochloride)
- FT-0696851
- Benzeneethanamine, alpha-methyl-, hydrochloride (1:1)
- dl-alpha-Methyl-phenethylamine hydrochloride
- Phenethylamine, alpha-methyl-, hydrochloride, (+/-)-
- Benzeneethanamine, alpha-methyl-, hydrochloride, (+-)-
- d-Amphetamine hydrochloride
- SCHEMBL573665
- alpha-Methylbenzeneethanamine hydrochloride
- Amphetamine HCl
- Dexacaps
- (+-)-Amphetamine hydrochloride
- NSC126789
- (1-methyl-2-phenylethyl)amine hydrochloride
- Benzeneethanamine, alpha-methyl-, hydrochloride
- d,l-Amphetamine.HCl
- AMFETAMINE HYDROCHLORIDE [INCB GREEN LIST]
- UNII-70DMY940ZG
- (+-)-alpha-Methylphenethylamine hydrochloride
- rac Amphetamine Hydrochloride (100?g/ml in Methanol)
- dl-beta-Phenylisopropylamine hydrochloride
- AMPHETAMINE HYDROCHLORIDE, DL-
- Psychedrine hydrochloride
- 1-phenylpropan-2-amine hydrochloride
- CHEMBL554211
- AMFETAMINE HYDROCHLORIDE [INCB:GREEN LIST]
- PHENETHYLAMINE, .ALPHA.-METHYL-, HYDROCHLORIDE, (+/-)-
- d,l-Amphetamine.HCl, 1mg/ml in Methanol (as free base)
- (S)-Amphetamine Hydrochloride (1.0 mg/ml in Methanol)
-
- インチ: InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H
- InChIKey: SEVKYLYIYIKRSW-UHFFFAOYSA-N
- ほほえんだ: Cl.CC(CC1C=CC=CC=1)N
計算された属性
- せいみつぶんしりょう: 171.08100
- どういたいしつりょう: 171.081477
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 84.7
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
じっけんとくせい
- ゆうかいてん: 127-129?C
- ふってん: 201.5°Cat760mmHg
- フラッシュポイント: 87.4°C
- PSA: 26.02000
- LogP: 3.07860
Benzeneethanamine, a-methyl-, hydrochloride (1:1) セキュリティ情報
Benzeneethanamine, a-methyl-, hydrochloride (1:1) 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
Benzeneethanamine, a-methyl-, hydrochloride (1:1) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | FA138836-1 mg |
DL-Amphetamine hydrochloride |
2706-50-5 | 1mg |
Please enquire | 2023-01-05 | ||
| Biosynth | FA138836-5 mg |
DL-Amphetamine hydrochloride |
2706-50-5 | 5mg |
Please enquire | 2023-01-05 | ||
| Biosynth | FA138836-25 mg |
DL-Amphetamine hydrochloride |
2706-50-5 | 25mg |
Please enquire | 2023-01-05 | ||
| Biosynth | FA138836-2 mg |
DL-Amphetamine hydrochloride |
2706-50-5 | 2mg |
Please enquire | 2023-01-05 | ||
| Biosynth | FA138836-10 mg |
DL-Amphetamine hydrochloride |
2706-50-5 | 10mg |
Please enquire | 2023-01-05 |
Benzeneethanamine, a-methyl-, hydrochloride (1:1) 関連文献
-
Kristyna Dob?íková,Pavel Michal,Dita Spálovská,Martin Kucha?,Natalie Pa?kanová,Radek Jurok,Josef Kapitán,Vladimír Setni?ka Analyst 2023 148 1337
-
Halh Al-Serori,Franziska Ferk,Verena Angerer,Miroslav Mi?ík,Armen Nersesyan,Tahereh Setayesh,Volker Auw?rter,Elisabeth Haslinger,Wolfgang Huber,Siegfried Knasmüller Toxicol. Res. 2016 5 1410
-
E. Rathenasinkam Analyst 1952 77 135
-
Yujing Wang,Qi Gong,Qian Miao Mater. Chem. Front. 2020 4 3505
-
Felipe Reviriego,Ana Sanz,Pilar Navarro,Julio Latorre,Enrique García-Espa?a,Malva Liu-Gonzalez Org. Biomol. Chem. 2009 7 3212
2706-50-5 (Benzeneethanamine, a-methyl-, hydrochloride (1:1)) 関連製品
- 60-15-1(Benzeneethanamine, a-methyl-)
- 4275-43-8(1,3-diphenylpropan-2-amine)
- 30543-88-5(1-Phenyl-2-butanamine)
- 53309-89-0(Benzeneethanamine, a-ethyl-)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
